molecular formula C17H38NO4P B165050 Dodecylphosphorylcholine-d38 CAS No. 130890-78-7

Dodecylphosphorylcholine-d38

Cat. No. B165050
M. Wt: 389.69 g/mol
InChI Key: QBHFVMDLPTZDOI-DHIOKLJKSA-N
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Description

Dodecylphosphorylcholine-d38, also known as Dodecylphosphocholine-d38, is a deuterium-labeled version of Dodecylphosphocholine . It is a detergent that is widely utilized in NMR studies of membrane proteins .


Molecular Structure Analysis

The molecular formula of Dodecylphosphorylcholine-d38 is C17D38NO4P . The molecular weight is 389.70 g/mol . The linear formula is CD3(CD2)11OP(=O)OCD2CD2N+(CD3)3 .


Physical And Chemical Properties Analysis

Dodecylphosphorylcholine-d38 is a solid substance . Its melting point is 247-249 °C .

Scientific Research Applications

NMR Studies of Detergent-Soluble Proteins

Dodecylphosphorylcholine-d38 (DPC-d38) is valuable in nuclear magnetic resonance (NMR) studies of detergent-soluble proteins (DSPs). The substantial lipid proton signal in DSPs hampers the recording of high-quality NMR spectra. DPC-d38 can replace nondeuterated lipids, allowing for clearer NMR spectra while maintaining the native structure of the protein. An innovative protocol using acetonitrile, dialysis, and lyophilization has been developed to replace nondeuterated lipids with their deuterated counterparts like DPC-d38. This approach is beneficial for structural studies of proteins like the Vpx protein (Wang et al., 2021).

Vibrational Spectroscopy and Imaging

DPC-d38 has been used in the concurrent cellular trafficking of co-localized lipid nanoparticles and encapsulated drugs. Vibrational spectroscopy, using deuterated phospholipid vesicles, offers insights into the in vitro tracking of these nanoparticles and drugs. This approach employs a model system derived from doxorubicin-encapsulated deuterated phospholipid (dodecyl phosphocholine-d38) single-tailed phospholipid vesicles, providing significant information on the localization and activity of these compounds within cells (Misra et al., 2016).

Membrane-Protein Interactions

The interaction of membrane-permeabilizing peptides with cell membranes has been studied using DPC-d38. For instance, the structure of indolicidin, an antimicrobial peptide, has been determined in different environments, including the presence of DPC-d38. This research sheds light on the various conformations of the peptide and its interaction with lipid bilayers and DNA, contributing to our understanding of its antimicrobial action (Hsu et al., 2005).

Detergent-Solubilized Protein Studies

DPC-d38 is also used in studying the liquid crystalline phase of G-tetrad DNA for NMR studies of detergent-solubilized proteins. It supports the solubilization of membrane proteins and aids in obtaining high-quality NMR spectra suitable for the measurement of residual dipolar couplings. This facilitates understanding the alignment and structure of proteins in membrane-mimicking environments (Lorieau et al., 2008).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-DHIOKLJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583852
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecylphosphorylcholine-d38

CAS RN

130890-78-7
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
NA Araujo, M Bruix, DV Laurents - Archives of Biochemistry and Biophysics, 2021 - Elsevier
Microbial pathogens, such as Trypanosoma brucei, have an enormous impact on global health and economic systems. Protein kinase A of T. brucei is an attractive drug target as it is an …
Number of citations: 4 www.sciencedirect.com
TJ Bowen, AR Hall, GR Lloyd, RJM Weber, A Wilson… - Metabolites, 2021 - mdpi.com
… For the experiment described in Section 2.3, MeOH was supplemented with 0.2 μM dodecylphosphorylcholine-d38 (Merck), added as an internal standard to assess technical error …
Number of citations: 2 www.mdpi.com
JM Malinowska, T Palosaari, J Sund, D Carpi… - 2023 - research.birmingham.ac.uk
… Lipids were extracted by adding 60 μL of pre-cooled methanol containing 1.25 μM dodecylphosphorylcholined38 (isotopic purity of 98 atom % deuterated, Sigma) per well followed by …
Number of citations: 3 research.birmingham.ac.uk
MF García-Mayoral, M Moussaoui, BG De la Torre… - Biophysical journal, 2010 - cell.com
Eosinophil cationic protein (ECP) is a highly stable, cytotoxic ribonuclease with the ability to enter and disrupt membranes that participates in innate immune defense against parasites …
Number of citations: 31 www.cell.com
DS Saputri, WJ Chien, WZ Lai… - AIP Conference …, 2023 - pubs.aip.org
… hPTH ≥ 95% purity, dodecylphosphorylcholine 99%, dodecylphosphorylcholine-d38 were used in the study. Deuterium oxide (D2O), disodium hydrogen phosphate (Na2HPO4), …
Number of citations: 3 pubs.aip.org
J Kim, J Lee, E Kang, K Lee, K Lee, Y Cheon… - Available at SSRN … - papers.ssrn.com
… The peptide 3.1 was dissolved in a buffer solution containing 100 mM sodium phosphate, 34 mM dodecylphosphorylcholine-d38 (DPC-d38; Sigma Aldrich, St. Louis, MO, USA), and 7% …
Number of citations: 0 papers.ssrn.com
AK Kancherla, SP Sarma - Indian Journal of Biochemistry and …, 2023 - or.niscpr.res.in
… Whenever desired, the sample was micellized by addition of Dodecylphosphorylcholined38 (DPC) to a final concentration of 5 mM. The concentration of Mo1853 in the NMR samples …
Number of citations: 0 or.niscpr.res.in
AK Kancherla, SP Sarma - 2023 - nopr.niscpr.res.in
… Whenever desired, the sample was micellized by addition of Dodecylphosphorylcholined38 (DPC) to a final concentration of 5 mM. The concentration of Mo1853 in the NMR samples …
Number of citations: 0 nopr.niscpr.res.in
M Bruixa - academia.edu
Eosinophil cationic protein (ECP) is a highly stable protein which participates in innate immune defense against parasites but also kills human cells. Both its beneficial and harmful …
Number of citations: 2 www.academia.edu
MJ Gómara Elena, Y Pérez… - Scientific …, 2020 - upcommons.upc.edu
… Briefly, micelles of dodecylphosphorylcholine-d38 (DPC-d38) on HEPES 15 mM pH = 6.2 were used for analysing peptides (E1P47, StP1-, StP2- and RE-E1P47) at a concentration of …
Number of citations: 2 upcommons.upc.edu

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